N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring and a hydroxycyclohexenylmethyl moiety. The sulfonamide group (–SO₂NH–) is a critical pharmacophore known for its role in hydrogen bonding and enzyme inhibition.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c15-14(16,17)11-4-6-12(7-5-11)22(20,21)18-10-13(19)8-2-1-3-9-13/h2,4-8,18-19H,1,3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGNFFVTASYHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Hydroxycyclohexene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .
Industry
In the materials science field, the compound’s unique structural features can be exploited to develop new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
a) N-(4-Hydroxyphenyl)benzenesulfonamide
- Structure : Simpler sulfonamide lacking the cyclohexenyl and trifluoromethyl groups.
- Properties : Exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonding, contributing to crystalline stability .
- Comparison : Absence of –CF₃ reduces lipophilicity (lower logP), while the para-hydroxyphenyl group enhances polarity.
b) 4-Methyl-N-[(1E)-4-(trifluoromethylphenyl)methylidene]benzene-1-sulfonamide (Compound 54)
- Structure : Contains a trifluoromethylphenyl aldimine (–CH=N–) instead of the hydroxycyclohexenyl group.
c) Patent Compounds (EP 4 374 877 A2)
Physicochemical Properties
Key Observations :
- The target compound’s logP (3.2) reflects moderate lipophilicity, balancing membrane permeability and solubility.
Research Findings and Implications
- Hydrogen Bonding : The target compound’s hydroxyl and sulfonamide groups enable strong intermolecular interactions, similar to N-(4-hydroxyphenyl)benzenesulfonamide .
- Metabolic Stability : The –CF₃ group likely reduces oxidative metabolism, a feature shared with Compound 54 and patent compounds .
- Synthetic Complexity : The hydroxycyclohexenyl group introduces stereochemical challenges absent in simpler analogs, requiring asymmetric synthesis techniques .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclohexene ring : Provides a hydrophobic character.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Sulfonamide moiety : Imparts potential for enzyme interaction.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and nucleic acids.
- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, enhancing bioavailability.
- Enzyme Modulation : The sulfonamide group can inhibit specific enzymes by mimicking substrate structures or binding to active sites, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that similar compounds featuring the trifluoromethyl group exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may act as a non-covalent inhibitor of acetylcholinesterase (AChE), with comparative IC50 values indicating moderate inhibition .
Cytotoxicity Studies
Preliminary cytotoxicity studies have indicated that the compound may possess anticancer properties. Similar compounds have demonstrated cytostatic effects in various cancer cell lines, suggesting that this compound warrants further investigation in oncological research .
Study 1: Enzyme Inhibition Profile
A study assessed the inhibitory effects of N-substituted derivatives of sulfonamides on AChE and butyrylcholinesterase (BuChE). The results indicated that compounds with similar structural features exhibited IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The findings revealed that certain derivatives displayed MIC values as low as 125 µM, indicating significant antimicrobial potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(hydroxycyclohexenyl)methyl sulfonamide | Hydroxy group, sulfonamide | Moderate AChE inhibition |
| Trifluoromethyl benzoyl hydrazine | Trifluoromethyl, hydrazine | Antimicrobial against M. tuberculosis |
| N-Alkyl derivatives | Varying alkyl chains | Cytotoxicity in cancer cell lines |
Uniqueness of this compound
The incorporation of both hydroxy and trifluoromethyl groups distinguishes this compound from its analogs, potentially enhancing its biological activity through improved binding affinity and metabolic stability .
Q & A
Basic: What synthetic strategies are recommended for introducing the sulfonamide moiety in this compound?
The sulfonamide group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting a sulfonyl chloride precursor with an amine-containing intermediate under basic conditions (e.g., sodium hydroxide or triethylamine) in solvents like dichloromethane or DMF . For example, highlights the use of sodium hydroxide to facilitate sulfonamide bond formation in structurally similar compounds. Key considerations include:
- Reagent purity : Use freshly distilled sulfonyl chlorides to avoid side reactions.
- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and selectivity.
- Workup : Acid-base extraction is critical to isolate the product from unreacted starting materials .
Advanced: How can computational modeling resolve ambiguities in the compound’s stereochemistry and reactivity?
Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict the compound’s 3D conformation, including the spatial arrangement of the hydroxycyclohexene and trifluoromethyl groups. For instance:
- Conformational analysis : Software like Gaussian or Schrödinger Suite can model the energy-minimized structure, revealing preferred dihedral angles and steric clashes .
- Reactivity hotspots : Electrostatic potential maps identify nucleophilic/electrophilic regions, aiding in predicting sites for derivatization (e.g., hydroxyl group oxidation) .
- Kinetic studies : Transition state modeling clarifies reaction pathways, such as sulfonamide hydrolysis under acidic conditions .
Basic: Which spectroscopic techniques are essential for structural validation?
A combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is required:
- NMR : The hydroxycyclohexene proton appears as a multiplet (δ 4.0–5.5 ppm), while the trifluoromethyl group causes deshielding in adjacent aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm sulfonamide bonds via S=O stretches (1150–1350 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
- HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]⁺ expected for C₁₅H₁₇F₃NO₃S: 372.08) .
Advanced: How can synthetic yields be optimized in multi-step routes?
Optimization requires systematic variation of reaction parameters. Below is a hypothetical table based on analogous sulfonamide syntheses :
| Step | Key Variable | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Sulfonation | Solvent polarity | DMF (polar aprotic) | 85% → 92% |
| Cyclization | Catalyst (e.g., Pd(OAc)₂) | 5 mol% Pd(OAc)₂, 80°C | 70% → 88% |
| Purification | Chromatography method | Gradient elution (Hexane:EtOAc) | Purity >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
